ethyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Ethyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C22H23FN4O4S and its molecular weight is 458.51. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Synthesis
The synthesis and molecular structure of compounds related to ethyl 2-((4-(4-ethoxyphenyl)-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate have been explored to understand their chemical properties and potential applications. For instance, the synthesis and characterization of ethyl 2-triazolyl-2-oxoacetate derivatives, which share a structural similarity, have been conducted. These compounds exhibit π-hole tetrel bonding interactions, which have been analyzed through Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations (Ahmed et al., 2020).
Biological Evaluation and Molecular Docking
The biological evaluation and molecular docking studies have highlighted the potential therapeutic applications of compounds with structures similar to this compound. For example, new quinazolinone-based derivatives have shown potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating their potential as effective anti-cancer agents. These compounds were synthesized using the S-arylation method and characterized through several analytical techniques. They exhibited potent cytotoxic activity against human cancer cell lines, suggesting their relevance in cancer research (Riadi et al., 2021).
Anticancer Activity
The synthesis of 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen demonstrated anticancer activity, showcasing the therapeutic potential of such compounds. These derivatives were evaluated for in vitro anticancer activity against various human prostate cancer cell lines, indicating their potential utility in developing new cancer treatments (Han et al., 2018).
Properties
IUPAC Name |
ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4S/c1-3-30-16-11-9-15(10-12-16)27-19(25-26-22(27)32-14-20(28)31-4-2)13-24-21(29)17-7-5-6-8-18(17)23/h5-12H,3-4,13-14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRLAJTZQNTFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OCC)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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